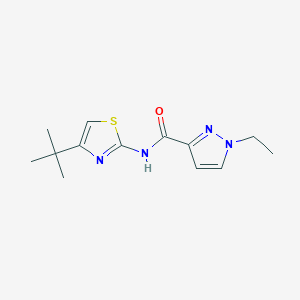

N-(4-(tert-butyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4OS/c1-5-17-7-6-9(16-17)11(18)15-12-14-10(8-19-12)13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSZUTRQLXLYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves several steps. One common method includes the reaction of 4-tert-butylthiazole-2-amine with ethyl 1H-pyrazole-3-carboxylate under specific conditions. The reaction typically requires a solvent such as anhydrous tetrahydrofuran and a base like pyridine . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

N-(4-(tert-butyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions.

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that compounds containing pyrazole and thiazole derivatives exhibit anticancer properties. N-(4-(tert-butyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. For instance:

- Inhibition of Kinases : This compound has shown potential as an inhibitor of various kinases involved in cancer progression, such as Aurora-A kinase. In vitro studies reported an IC50 value of 0.067 µM for this target, indicating potent inhibitory activity .

- Cell Line Studies : It has demonstrated efficacy against multiple cancer cell lines, including H460 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.75 to 4.21 µM .

Anti-inflammatory Effects

The compound's structure suggests it may interact with inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes, which are critical in prostaglandin biosynthesis:

- Prostaglandin Synthesis : Studies indicate that this compound can modulate COX activity, leading to reduced inflammation in experimental models.

Antiviral Activity

Recent advancements have highlighted the potential of thiazole and pyrazole derivatives as antiviral agents:

- Mechanism of Action : The compound may inhibit viral replication by interfering with viral enzymes or host cell pathways necessary for viral multiplication .

Several case studies have documented the applications of this compound in preclinical settings:

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations as low as 2 µM, attributed to apoptosis induction mediated by caspase activation .

Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound disrupts bacterial cell membranes, leading to cell lysis and death . In cancer therapy, it inhibits the growth of cancer cells by inducing apoptosis and causing cell cycle arrest . The molecular pathways involved include the inhibition of key enzymes and the modulation of signaling pathways essential for cell survival and proliferation.

Comparison with Similar Compounds

N-(4-(tert-butyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can be compared with other thiazole derivatives, such as:

N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: These compounds also exhibit anticancer activity but differ in their specific molecular targets and pathways.

N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamides: These derivatives show potent antibacterial activity and have different substituents that enhance their efficacy.

The uniqueness of this compound lies in its specific combination of thiazole and pyrazole moieties, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

N-(4-(tert-butyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound characterized by its unique heterocyclic structure, which includes a thiazole ring and a pyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest a range of interactions with biological targets, making it a subject of interest in drug development.

Chemical Structure and Synthesis

The compound can be synthesized through a condensation reaction involving 4-(tert-butyl)thiazol-2-amine and 1-ethylpyrazole-3-carboxylic acid. The synthesis typically employs solvents like dimethylformamide or ethanol under controlled temperature conditions to yield a product with good purity.

Structural Features

The chemical structure of this compound can be represented as follows:

This structure highlights the presence of the tert-butyl group on the thiazole ring, which may influence its lipophilicity and biological activity.

Anticancer Properties

This compound exhibits promising anticancer properties. Research indicates that compounds containing pyrazole structures can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers .

Case Study: In Vitro Activity

A study evaluated the cytotoxic effects of several pyrazole derivatives, revealing that compounds similar to this compound demonstrated significant cell apoptosis in tumor cells. For instance, one derivative showed an IC50 value of 49.85 μM against specific cancer cell lines .

Anti-inflammatory Activity

In addition to its anticancer potential, this compound may also exhibit anti-inflammatory properties. Pyrazole derivatives have been reported to act as effective anti-inflammatory agents, with some showing IC50 values comparable to standard medications like diclofenac sodium .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with enzymes involved in inflammatory pathways or cancer progression.

- Receptor Binding : It may bind to specific receptors that modulate cellular responses.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| N-(4-methylthiazol-2-yl)-1-methylpyrazole | Pyrazole with methyl group | Anticancer | 26 µM |

| 5-amino-N-(4-bromophenyl)-1H-pyrazole | Halogenated pyrazole | Potent anti-cancer | 49.85 µM |

| 3-(difluoromethyl)-N-(pyridin-2-yl)-pyrazole | Difluoromethyl group | Increased metabolic stability | Not specified |

This table illustrates how variations in substituents can influence both biological activity and chemical properties.

Q & A

Q. Basic

- NMR spectroscopy : and NMR are essential for confirming regiochemistry. For example, thiazole protons typically resonate at δ 7.5–8.5 ppm, while pyrazole protons appear at δ 6.0–7.0 ppm .

- Mass spectrometry : High-resolution ESI-MS validates molecular weights (e.g., [M+H] peaks for compound 66 at m/z 568.2 ).

- HPLC purity analysis : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity for final compounds .

How can contradictory spectral data during synthesis be resolved?

Q. Advanced

- Multi-technique validation : Cross-verify NMR assignments with 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as applied to tert-butyl-thiazole derivatives in .

- Isotopic labeling : Deuterated solvents or -labeling can clarify nitrogen connectivity in pyrazole-thiazole hybrids .

What methodologies are used to assess the biological activity of this compound class?

Q. Advanced

- Molecular docking : Predict binding interactions with target proteins (e.g., CDK9 or MERS-CoV protease) using software like AutoDock. Docking poses for analogs (e.g., compound 9c ) show hydrogen bonding with active-site residues .

- In vitro assays : Measure IC₅₀ values via fluorescence-based enzymatic assays. For example, thiazole-pyrazole carboxamides exhibited sub-micromolar inhibition against kinases in .

- SAR studies : Modify substituents (e.g., fluorinated cyclohexyl groups) to enhance metabolic stability, as seen in compound 69 with 4,4-difluorocyclohexyl moieties .

How do steric effects of the tert-butyl group influence reactivity and stability?

Q. Advanced

- Steric hindrance : The tert-butyl group reduces nucleophilic attack on the thiazole ring, improving thermal stability. This is critical in protecting sensitive intermediates during cross-coupling reactions .

- Solubility : tert-butyl groups enhance lipophilicity, necessitating polar aprotic solvents (e.g., DMF) for reactions .

- Crystallinity : Bulky tert-butyl substituents promote crystalline solid formation, aiding purification via recrystallization (e.g., compound 19 in ) .

What strategies mitigate low yields in multi-step syntheses of such hybrids?

Q. Advanced

- Intermediate trapping : Use silyl protecting groups (e.g., tert-butyldimethylsilyl) to stabilize reactive amines during iterative coupling steps .

- Catalyst screening : Optimize Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) for Stille couplings, improving yields from <10% to >60% .

- Microwave-assisted synthesis : Reduce reaction times for slow steps (e.g., amidation) while maintaining yields .

How can computational methods guide the design of novel analogs?

Q. Advanced

- DFT calculations : Predict electronic effects of substituents (e.g., trifluoromethyl groups) on carboxamide reactivity .

- ADMET profiling : Use tools like SwissADME to optimize logP and PSA values for improved bioavailability .

- Machine learning : Train models on existing bioactivity data (e.g., kinase inhibition) to prioritize high-potential analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.